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Compound of Interest

Compound Name: BRD5631

Cat. No.: B1192338 Get Quote

A comprehensive guide for researchers on the mechanisms, efficacy, and experimental

applications of two distinct small-molecule autophagy inducers.

This guide provides a detailed comparative analysis of two widely utilized small-molecule

enhancers of autophagy, BRD5631 and SMER28. Both compounds promote autophagy

through mTOR-independent pathways, yet their underlying mechanisms and cellular targets

differ significantly. This resource is intended for researchers, scientists, and drug development

professionals seeking to understand the nuanced differences between these tool compounds

for their application in studying autophagy and its role in various disease models.

At a Glance: Key Differences
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Feature BRD5631 SMER28

Primary Mechanism
mTOR-independent, precise

target not fully elucidated.

mTOR-independent; directly

inhibits PI3K (p110δ) and

activates VCP/p97 ATPase.

Discovery
Diversity-oriented synthesis

screen.

Screen for small-molecule

enhancers of rapamycin.

Reported Cellular Effects

Reduces protein aggregation,

enhances bacterial clearance,

suppresses inflammatory

cytokine production.

Reduces aggregation of

neurotoxic proteins, inhibits

growth factor signaling,

induces apoptosis in certain

cancer cells.

Disease Model Applications

Crohn's disease, Niemann-

Pick Type C1, Huntington's

disease.

Huntington's disease,

Parkinson's disease,

Alzheimer's disease, B-cell

lymphomas.

Quantitative Performance Data
The following table summarizes the effective concentrations of BRD5631 and SMER28

observed in various cellular assays. While direct EC50 values for autophagy induction are not

consistently reported, these concentrations represent experimentally validated points of

significant biological activity.
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Assay BRD5631 SMER28

GFP-LC3 Puncta Formation 10 µM (in HeLa cells) 10-100 µM (in HeLa cells)

Reduction of Aβ Peptide Not Reported Apparent EC50 of ~10 µM

Reduction of APP-CTF Not Reported Apparent EC50 of ~20 µM

Mutant Huntingtin Clearance 10 µM (in MEFs) 20 µM (in mouse striatal cells)

Inhibition of IL-1β Secretion Effective at 10 µM Not a primary reported effect

Cell Viability Reduction
>10% effect at autophagy-

modulating doses

50% reduction at 50 µM (24h,

WEHI-231 B cell lymphoma

cells)

Signaling Pathways and Mechanisms of Action
BRD5631 and SMER28, while both mTOR-independent, influence the autophagy pathway

through distinct molecular interactions.

BRD5631 is known to enhance autophagy independently of the mTOR signaling cascade. Its

precise molecular target is still under investigation, but it has been shown to be effective in

cellular models where the canonical autophagy pathway is compromised, such as in cells

carrying the Crohn's disease-associated ATG16L1 T300A risk allele.
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BRD5631

Unknown Target(s)

Autophagy Induction
(mTOR-Independent)

Autophagosome Formation

Lysosome Fusion

Autolysosome

Degradation of Cellular Components
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PI3K/AKT Pathway Inhibition

VCP/p97 Activation

SMER28

PI3K (p110δ)

AKT

mTORC1

Autophagy Inhibition

Autophagy Induction

SMER28

VCP/p97

Autophagosome Biogenesis Proteasomal Clearance
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Seed GFP-LC3 Expressing Cells

Treat with BRD5631 or SMER28

Fix and Permeabilize Cells

Stain Nuclei (DAPI)

Fluorescence Microscopy

Quantify GFP-LC3 Puncta

Click to download full resolution via product page
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smer28]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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